Naronapride metabolite M2
Description
Structure
3D Structure
Properties
CAS No. |
860295-97-2 |
|---|---|
Molecular Formula |
C20H30ClN3O5 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C20H30ClN3O5/c1-28-17-11-15(22)14(21)10-13(17)20(27)23-16-7-9-24(12-18(16)29-2)8-5-3-4-6-19(25)26/h10-11,16,18H,3-9,12,22H2,1-2H3,(H,23,27)(H,25,26)/t16-,18+/m1/s1 |
InChI Key |
XXBYCDRFSNWVDA-AEFFLSMTSA-N |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O |
Origin of Product |
United States |
Fundamental Principles of Naronapride Metabolite Research
Contextualization of Naronapride (B1676966) as a Serotonin (B10506) 5-HT4 Receptor Agonist within Gastrointestinal Pharmacology Research
Naronapride is a small molecule developed for the treatment of various gastrointestinal (GI) motility disorders. rnexltd.ie In the field of gastroenterological pharmacology, it is classified as a potent and highly selective serotonin 5-HT4 receptor agonist. researchgate.netfrontiersin.orgnih.gov The 5-HT4 receptors are prevalent in the enteric nervous system, and their activation stimulates the release of the neurotransmitter acetylcholine. rnexltd.ieresearchgate.net This action enhances propulsive contractions in the gut, making naronapride a subject of research for conditions such as chronic idiopathic constipation (CIC), gastroparesis, and gastroesophageal reflux disease (GERD). springer.comncats.iodrfalkpharma.com
Naronapride was designed as an analogue of an earlier prokinetic agent, cisapride, with a specific focus on improving the safety profile. researchgate.net Older, less selective 5-HT4 agonists were associated with off-target effects, particularly cardiovascular risks related to the hERG potassium channel. researchgate.netumich.edu Naronapride exhibits high selectivity for the 5-HT4 receptor, minimizing interactions with other receptors and thereby reducing the potential for such adverse effects. rnexltd.ieumich.edu Additionally, some research indicates it possesses dopamine (B1211576) D2 receptor antagonist properties, which can further promote GI motility by removing inhibitory signals. rnexltd.iespringer.com Its design for minimal systemic absorption and local action within the gut wall is another key feature aimed at enhancing its safety and efficacy. rnexltd.iedrfalkpharma.com
Academic Significance of Metabolite Characterization in Pharmaceutical Sciences
First, metabolites may possess their own pharmacological activity, which can be similar to, different from, or even antagonistic to the parent drug. pharmacologycanada.orgnih.gov In some cases, a metabolite may be more potent than the parent compound or contribute significantly to the drug's therapeutic effect. tandfonline.com Conversely, some metabolites can be mediators of toxicity. nih.govacs.org The formation of chemically reactive metabolites can lead to adverse drug reactions, making their identification and toxicological assessment a crucial step in ensuring patient safety. nih.gov
Second, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines, often referred to as "Metabolites in Safety Testing" (MIST), which mandate the safety evaluation of any human metabolite that is found in significant concentrations (typically defined as greater than 10% of the total drug-related material in circulation). fda.govtandfonline.comnih.gov This requires a thorough comparison of the metabolic profiles in humans and the animal species used for nonclinical toxicology studies. fda.govwuxiapptec.com
Finally, understanding a drug's metabolic pathways is vital for predicting and avoiding potential drug-drug interactions. tandfonline.comwikipedia.org If a drug's metabolism is dependent on a specific enzyme, co-administration with other drugs that inhibit or induce that enzyme can alter its concentration, leading to either loss of efficacy or increased toxicity. wikipedia.org
Overview of Naronapride Metabolic Disposition and the Role of Metabolite M2
Investigations into the metabolic disposition of naronapride reveal that it is extensively metabolized after administration. researchgate.netnih.gov A key feature of its design is that its metabolism is primarily mediated by tissue and carboxyl esterases rather than the cytochrome P450 (CYP450) enzyme system, which is a common source of drug-drug interactions. researchgate.net
The primary metabolic pathway for naronapride is a rapid hydrolysis of its ester linkage. researchgate.netnih.gov This cleavage results in the formation of two initial metabolites:
ATI-7500 : An acidic molecule that retains the core pharmacophore.
Quinuclidinol : The alcohol portion of the former ester. nih.gov
Following this initial hydrolysis, the ATI-7500 metabolite undergoes further biotransformation. Its hexanoic acid side chain is progressively shortened, likely through a β-oxidation pathway, leading to the formation of subsequent metabolites ATI-7400 (a butanoic acid derivative) and ATI-7100 (an acetic acid derivative). nih.gov These compounds, along with ATI-7500 and quinuclidinol, are considered the major metabolites of naronapride, with plasma exposures significantly exceeding that of the parent drug. nih.gov
It is important to note that within the peer-reviewed scientific literature detailing naronapride's metabolism, the designation "Metabolite M2" is not used. researchgate.netnih.govresearchgate.netscispace.com The principal metabolites are identified by the "ATI-" nomenclature as outlined in the primary disposition studies. Therefore, a specific analysis focusing solely on a metabolite named "M2" is not possible based on publicly available data. The table below summarizes the major, documented metabolites of naronapride.
Table 1: Major Documented Metabolites of Naronapride
| Metabolite Designation | Chemical Name/Description | Formation Pathway | Relative Plasma Exposure (AUC vs. Naronapride) |
|---|---|---|---|
| ATI-7500 | 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid | Rapid hydrolysis of parent naronapride. nih.gov | ~17-fold higher nih.gov |
| Quinuclidinol | (R)-1-azabicyclo[2.2.2]octan-3-ol | Rapid hydrolysis of parent naronapride. nih.gov | ~72-fold higher nih.gov |
| ATI-7400 | 4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-butanoic acid | β-oxidation of ATI-7500 side chain. nih.gov | ~8-fold higher nih.gov |
| ATI-7100 | 2-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-acetic acid | Further β-oxidation of ATI-7400 side chain. nih.gov | ~2.6-fold higher nih.gov |
Mechanisms of Biotransformation and Metabolite Formation of Naronapride Metabolite M2
Primary Metabolic Pathways Leading to Naronapride (B1676966) Metabolite M2
The initial and most significant metabolic step in the biotransformation of naronapride is its conversion to metabolite M2 (ATI-7500).
Naronapride is designed as a soft drug, intended to undergo controlled metabolism to an inactive metabolite, thereby minimizing systemic exposure and potential side effects. researchgate.net The primary metabolic pathway for naronapride is enzymatic hydrolysis. researchgate.netnih.gov This reaction is rapid and leads to the formation of 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid, also known as ATI-7500 (metabolite M2). researchgate.netnih.gov This hydrolysis results in the stoichiometric loss of quinuclidinol. researchgate.netnih.gov The enzymes responsible for this hydrolytic cleavage are tissue and carboxyl esterases, a design feature intended to avoid drug-drug interactions mediated by cytochrome P450 (CYP450) enzymes. researchgate.net
Following the initial hydrolysis to ATI-7500, this primary metabolite undergoes further Phase I biotransformation. A key oxidative pathway is the two-carbon cleavage of the hexanoic acid side chain, which is likely mediated by a β-oxidation metabolic pathway. researchgate.netnih.gov This process transforms ATI-7500 into 4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-butanoic acid (ATI-7400). researchgate.netnih.gov This subsequent metabolite, ATI-7400, can undergo further side-chain oxidation to form 2-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-acetic acid (ATI-7100). nih.gov
Current research on the metabolism of naronapride does not prominently feature reductive biotransformation mechanisms in the pathways involving its major metabolites. The primary routes of metabolism are hydrolysis and oxidation.
Subsequent Phase I Biotransformations Yielding Metabolite M2
Phase II Conjugation Pathways Involving Naronapride Metabolite M2
After its formation via hydrolysis of the parent drug, this compound (ATI-7500) can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolite, facilitating its excretion from the body.
A significant Phase II pathway for ATI-7500 is N-glucuronidation. researchgate.netnih.gov This process involves the covalent attachment of glucuronic acid to the aromatic amine on the phenyl ring of the ATI-7500 molecule. researchgate.netnih.gov This conjugation reaction is catalyzed by uridine (B1682114) diphospho-glucuronosyltransferase (UGT) enzymes. The resulting glucuronide conjugate is more polar and readily excreted.
| Metabolite | Formation Pathway | Key Enzymes |
| ATI-7500 (Metabolite M2) | Hydrolysis of Naronapride | Tissue and Carboxyl Esterases |
| ATI-7400 | β-oxidation of ATI-7500 side chain | Not specified |
| ATI-7100 | Further oxidation of ATI-7400 side chain | Not specified |
| ATI-7500 N-glucuronide | N-glucuronidation of ATI-7500 | UGTs |
Sulfation Pathways
The formation of this compound is, in part, a result of sulfation, a crucial Phase II biotransformation reaction. This process involves the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. This reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs).
In the context of naronapride metabolism, specific SULT isoforms have been identified as key players in the generation of M2. Research indicates that SULT1A2, SULT1E1, and SULT2A1 are involved in the formation of sulfate (B86663) conjugates of naronapride metabolites. researchgate.net While the primary metabolite of naronapride is formed through hydrolysis, subsequent oxidative and conjugation reactions lead to a variety of metabolic products, including sulfated derivatives.
The table below summarizes the sulfotransferase enzymes implicated in the sulfation of naronapride metabolites.
| Enzyme Family | Specific Isoform | Role in Naronapride Metabolism |
| Sulfotransferase (SULT) | SULT1A2 | Involved in the formation of sulfate conjugates. researchgate.net |
| SULT1E1 | Contributes to the sulfation of naronapride metabolites. researchgate.net | |
| SULT2A1 | Plays a role in the generation of sulfated metabolites. researchgate.net |
Other Conjugation Reactions and Their Catalysts
Beyond sulfation, other conjugation reactions contribute to the metabolic profile of naronapride. Glucuronidation, another major Phase II pathway, is a significant route of metabolism for naronapride's primary active metabolite. nih.govresearchgate.net This reaction involves the transfer of glucuronic acid from uridine diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, a process catalyzed by UDP-glucuronosyltransferases (UGTs).
Specifically, the N-glucuronidation of the phenyl ring of the primary metabolite, ATI-7500, has been observed. nih.govresearchgate.net Studies have identified UGT1A3 and UGT1A8 as the enzymes responsible for the formation of these glucuronide conjugates. researchgate.net
The following table outlines the other conjugation reactions and the enzymes that catalyze them in the metabolism of naronapride.
| Conjugation Reaction | Enzyme Family | Specific Isoform | Role in Naronapride Metabolism |
| N-Glucuronidation | UDP-glucuronosyltransferase (UGT) | UGT1A3 | Involved in the formation of glucuronide conjugates. researchgate.net |
| UGT1A8 | Contributes to the N-glucuronidation of the primary metabolite. researchgate.net |
Stereo- and Regio-selectivity in this compound Formation Pathways
The formation of metabolites from a chiral drug like naronapride is often a stereo- and regio-selective process, meaning that specific isomers are preferentially formed at particular sites on the molecule. This selectivity is dictated by the three-dimensional structure of the enzyme's active site and its interaction with the substrate. nih.gov
Naronapride itself possesses a specific stereochemistry, being the (3S,4R) isomer. nih.gov Its metabolism, therefore, can potentially lead to various stereoisomeric metabolites. While detailed studies specifically delineating the stereo- and regio-selectivity of the formation pathways for the M2 metabolite of naronapride are not extensively available in public literature, the principles of stereoselective drug metabolism suggest that the enzymes involved will exhibit preferences. nih.gov
For instance, the N-glucuronidation of chiral drugs can be highly stereoselective, with different UGT isoforms showing distinct preferences for one enantiomer over the other. researchgate.net Similarly, sulfotransferases can also display stereoselectivity in their catalytic activity. The precise orientation of the substrate within the active site of SULT1A2, SULT1E1, and SULT2A1 would determine which functional groups are accessible for sulfation and whether one stereoisomer is a more favorable substrate than another. Further research is required to fully elucidate the specific stereo- and regio-selective aspects of this compound formation.
Preclinical Metabolic Disposition of Naronapride Metabolite M2
Absorption and Distribution Dynamics in Non-Human Biological Systems
Following oral administration in preclinical species, naronapride (B1676966) is designed to be minimally absorbed and act locally in the gut. drfalkpharma.comdrfalkpharma.comdrfalkpharma.comdrfalkpharma.com However, the portion that is absorbed undergoes rapid and extensive metabolism.
Preclinical Tissue Distribution Profiles of Metabolite M2
Specific tissue distribution studies for a metabolite named "M2" have not been detailed in the available research. However, studies on related prokinetic agents have shown high distribution to the gastrointestinal tract, the target organ. nih.gov For instance, the mean blood-to-plasma radioactivity ratio after administration of radiolabeled naronapride indicated minimal partitioning into red blood cells. nih.gov
Comparative Systemic Exposure Parameters of Metabolite M2 (Non-Clinical)
Data specifically for a metabolite "M2" is not available. However, studies on naronapride's known major metabolites reveal significant systemic exposure relative to the parent drug. Following a single oral dose of naronapride in healthy male subjects, the plasma area under the curve (AUC) values for the major metabolites ATI-7500, ATI-7400, and ATI-7100 were approximately 17-, 8-, and 2.6-fold that of naronapride, respectively. nih.gov This indicates that while naronapride itself has limited systemic presence, its metabolites are more abundant in circulation. The plasma protein binding of naronapride is reported to be between 30% and 40%. nih.gov
Table 1: Comparative Systemic Exposure of Naronapride and its Major Metabolites
| Compound | Relative Plasma AUC vs. Naronapride |
| Naronapride | 1x |
| ATI-7500 | ~17x |
| ATI-7400 | ~8x |
| ATI-7100 | ~2.6x |
This table illustrates the relative systemic exposure of naronapride's main metabolites compared to the parent compound based on plasma AUC values.
Excretion Pathways and Mass Balance in Preclinical Models
The elimination of naronapride and its metabolites occurs through both renal and fecal routes, with fecal excretion being the predominant pathway. nih.gov
Renal Clearance Mechanisms of Metabolite M2
Specific renal clearance mechanisms for a metabolite "M2" are not described. For the known metabolites of naronapride, ATI-7400 was identified as the most abundant radioactive metabolite found in urine, accounting for 7.77% of the administered dose. nih.gov This suggests that renal excretion plays a role in the elimination of naronapride's metabolites.
Quantitative Recovery and Excretion Kinetics in Preclinical Species
In a study with radiolabeled naronapride, the total recovery of the administered dose in urine and feces was accounted for by the parent drug and its major metabolites. Naronapride, ATI-7500, ATI-7400, and ATI-7100 accounted for 32.32%, 36.56%, 16.28%, and 1.58% of the recovered dose, respectively. nih.gov The terminal half-lives of the major metabolites ranged from 17.69 to 33.03 hours, which is considerably longer than the 5.36-hour half-life of the parent naronapride. nih.gov
Table 2: Percentage of Dose Recovered in Urine and Feces
| Compound | Percentage of Recovered Dose |
| Naronapride | 32.32% |
| ATI-7500 | 36.56% |
| ATI-7400 | 16.28% |
| ATI-7100 | 1.58% |
This table shows the contribution of naronapride and its major metabolites to the total recovered dose in excretion studies.
Enzymatic and Cellular Systems in Naronapride Metabolite M2 Biotransformation
In Vitro Biotransformation Systems for Naronapride (B1676966) Metabolite M2 Investigation
A variety of in vitro systems are employed to study the metabolic fate of drug candidates. These models are essential for characterizing the enzymes and pathways involved in biotransformation, including the formation of naronapride metabolite M2.
Subcellular fractions of the liver, particularly microsomes and cytosol, are fundamental tools in drug metabolism research. nih.gov Liver microsomes are vesicles of the endoplasmic reticulum and are a rich source of phase I enzymes, such as cytochrome P450s, and phase II enzymes, including UDP-glucuronosyltransferases (UGTs). nih.govdls.com The cytosolic fraction contains other soluble enzymes.
For the investigation of this compound, which is the N-glucuronide of the primary metabolite ATI-7500, liver microsomes are the most relevant subcellular fraction. nih.govresearchgate.net The formation of this glucuronide conjugate is a phase II reaction catalyzed by UGTs, which are membrane-bound enzymes located in the endoplasmic reticulum and are thus present in microsomal preparations. nih.gov
Incubation studies using liver microsomes would typically involve the following components:
Substrate: The primary metabolite of naronapride, ATI-7500.
Enzyme Source: Pooled human liver microsomes (HLM) to account for inter-individual variability. researchgate.net
Cofactor: Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), which is the sugar donor for the glucuronidation reaction. frontiersin.org
Buffer System: A suitable buffer to maintain optimal pH for enzyme activity.
By incubating ATI-7500 with HLM in the presence of UDPGA and analyzing the reaction mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can monitor the formation of the N-glucuronide metabolite (M2). nih.gov The cytosol fraction is less critical for studying glucuronidation but may be included in broader metabolism studies to investigate other potential metabolic pathways. frontiersin.org
Isolated hepatocytes, available as fresh or cryopreserved suspensions or cultures, are considered a "gold standard" for in vitro drug metabolism studies. dls.com Unlike subcellular fractions, hepatocytes contain the full complement of phase I and phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment. thermofisher.com This includes the UGTs necessary for the formation of this compound.
The use of cryopreserved hepatocytes offers convenience and allows for the pooling of cells from multiple donors, providing a more representative model of the general population's metabolic capacity. thermofisher.com In these experimental setups, naronapride or its primary metabolite, ATI-7500, would be introduced to a suspension or culture of hepatocytes. The cells would then carry out the sequential metabolism, first the hydrolysis of naronapride to ATI-7500 (if the parent drug is used as the starting material) and subsequently the N-glucuronidation of ATI-7500 to form metabolite M2.
The comprehensive nature of hepatocyte models allows for the study of the complete metabolic cascade in a single system, providing valuable data on the rates of formation and clearance of various metabolites. thermofisher.com
To identify the specific enzyme isoforms responsible for a particular metabolic reaction, recombinant enzyme systems are invaluable. psu.edu These systems involve the expression of a single human drug-metabolizing enzyme, such as a specific UGT isoform, in a host cell line (e.g., insect cells or bacteria) that lacks endogenous metabolic activity. nih.gov
For the characterization of this compound formation, a panel of recombinant human UGT isoforms would be used. The primary metabolite, ATI-7500, would be incubated with each individual UGT isoform in the presence of the necessary cofactor, UDPGA. The formation of the N-glucuronide would then be quantified. This approach allows for the precise identification of which UGT isoform(s) are catalytically active towards ATI-7500. nih.govnih.gov This is a critical step in predicting potential drug-drug interactions, as co-administered drugs that are substrates or inhibitors of the same UGT isoform could alter the metabolism of naronapride.
Table 1: Comparison of In Vitro Systems for Metabolite M2 Investigation
| In Vitro System | Key Features | Application for Metabolite M2 |
|---|---|---|
| Liver Microsomes | Contains phase I and phase II enzymes of the endoplasmic reticulum, including UGTs. | Direct investigation of ATI-7500 N-glucuronidation by incubating with UDPGA. |
| Isolated/Cryopreserved Hepatocytes | Contains a full complement of metabolic enzymes and cofactors in a cellular context. | Study of the complete metabolic pathway from naronapride to M2; assessment of metabolic stability. |
| Recombinant UGTs | Expresses a single UGT isoform. | Pinpointing the specific UGT isoform(s) responsible for the N-glucuronidation of ATI-7500. |
Identification of Contributing Biotransformation Enzymes and Isoforms
The biotransformation of naronapride to its metabolites is a multi-step process involving different classes of enzymes. The initial step is a hydrolysis reaction, followed by further metabolism including conjugation.
Naronapride is designed to be metabolized by hydrolases, specifically tissue and carboxyl esterases, rather than cytochrome P450 enzymes, to minimize the potential for certain drug-drug interactions. researchgate.net Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. drfalkpharma.com Carboxylesterases (CES) are a key type of hydrolase involved in the metabolism of many drugs containing ester functional groups. nih.gov
The initial and rapid metabolism of naronapride involves the hydrolysis of its ester linkage. nih.govresearchgate.net This reaction is catalyzed by carboxylesterases and results in the formation of its main active metabolite, 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500), and the stoichiometric loss of quinuclidinol. nih.gov Human liver is rich in CES1, while the intestine primarily expresses CES2, both of which could potentially contribute to the hydrolysis of naronapride. nih.gov
The rapid conversion of naronapride to ATI-7500 by these esterases is a critical first step in its metabolic pathway, leading to the substrate for subsequent conjugation reactions. nih.gov
Following its formation via hydrolysis, the primary metabolite ATI-7500 can undergo phase II conjugation. One of the identified pathways is N-glucuronidation on the phenyl ring, leading to the formation of metabolite M2. nih.govresearchgate.net Glucuronidation is a major pathway for the detoxification and elimination of drugs and endogenous compounds, catalyzed by the UGT superfamily of enzymes. eur.nl This process increases the water solubility of the substrate, facilitating its excretion.
The specific UGT isoforms responsible for the N-glucuronidation of ATI-7500 have not been definitively identified in publicly available literature. However, based on the known substrate specificities of UGTs, several isoforms are likely candidates. The UGT1A and UGT2B subfamilies are the most important for drug metabolism in humans. mdpi.com Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7, are highly expressed in the liver and are known to catalyze the glucuronidation of various drugs. nih.govmdpi.com UGT1A4, in particular, is known for its role in N-glucuronidation. psu.edu
The identification of the specific UGTs involved would be accomplished using recombinant human UGT isoforms, as described in section 4.1.3. By determining which isoforms have the highest catalytic activity towards ATI-7500, a clearer picture of the metabolic fate of naronapride can be established. This information is crucial for understanding inter-individual variability in drug response and the potential for drug-drug interactions.
Table 2: Enzymes Involved in Naronapride Biotransformation
| Compound | Metabolic Step | Enzyme Class | Key Enzyme(s)/Isoforms | Product |
|---|---|---|---|---|
| Naronapride | Hydrolysis | Hydrolase | Carboxylesterases (e.g., CES1, CES2) | ATI-7500 |
| ATI-7500 | N-glucuronidation | Transferase | UDP-Glucuronosyltransferases (UGTs) | Metabolite M2 (N-glucuronide of ATI-7500) |
Other Phase I and Phase II Enzymes Involved in M2 Formation
The biotransformation of naronapride is primarily initiated by Phase I hydrolysis, a reaction not dependent on CYP enzymes. Following administration, naronapride is rapidly hydrolyzed by tissue and carboxyl esterases. researchgate.net This hydrolysis cleaves the ester bond, resulting in the formation of its main active metabolite, ATI-7500 (6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid), and quinuclidinol. nih.govresearchgate.net
Subsequent to this initial hydrolysis, the major metabolite ATI-7500 undergoes further metabolism through two principal routes:
β-oxidation: The hexanoic acid side chain of ATI-7500 is shortened by two-carbon units in a process consistent with β-oxidation. This pathway leads to the formation of ATI-7400 (4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-butanoic acid) and subsequently ATI-7100 (2-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-acetic acid). nih.gov
N-glucuronidation: In a Phase II conjugation reaction, ATI-7500 can also be directly conjugated with glucuronic acid at the aromatic amine (N-glucuronidation). nih.gov
These metabolic steps are summarized in the table below.
| Parent Compound | Initial Metabolic Step | Key Metabolites | Subsequent Metabolic Pathways for ATI-7500 |
| Naronapride | Ester Hydrolysis | ATI-7500, Quinuclidinol | β-oxidation to ATI-7400 and ATI-7100, N-glucuronidation |
Species-Specific Metabolic Differences in this compound Formation
The metabolic profile of a drug can vary significantly between different species, which has important implications for preclinical development and the translation of animal data to humans.
Comparative Analysis of Metabolite Profiles Across Preclinical Species
While detailed comparative metabolic profiles of naronapride across a wide range of preclinical species are not extensively published, studies in humans have identified ATI-7500, ATI-7400, and ATI-7100 as the major circulating metabolites. nih.govresearchgate.net In human studies, ATI-7500 is the most abundant metabolite in feces, while ATI-7400 is the most abundant in urine. nih.gov The relative abundance of these metabolites can differ between species due to variations in the activity of esterases and the enzymes involved in β-oxidation and glucuronidation. For instance, studies with other drugs have shown that metabolic pathways like dealkylation can be conserved across species such as rats and humans, but the kinetic parameters may differ, leading to different pharmacokinetic profiles. nih.gov
The following table presents the major metabolites of naronapride identified in human studies.
| Metabolite | Chemical Name | Formation Pathway |
| ATI-7500 | 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid | Hydrolysis of Naronapride |
| ATI-7400 | 4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-butanoic acid | β-oxidation of ATI-7500 |
| ATI-7100 | 2-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-acetic acid | β-oxidation of ATI-7400 |
| Quinuclidinol | 1-azabicyclo[2.2.2]octan-3-ol | Hydrolysis of Naronapride |
Mechanistic Basis of Interspecies Variations in M2 Metabolism
Interspecies variations in drug metabolism are rooted in the differences in the expression and activity of drug-metabolizing enzymes and transporters. For naronapride, the key determinants of interspecies metabolic differences would be:
Esterase Activity: The rate and extent of the initial hydrolysis of naronapride to ATI-7500 are dependent on the activity of various carboxyl esterases present in the liver, plasma, and other tissues. The specific isoforms and their levels of expression can vary significantly between species.
β-oxidation Enzymes: The enzymes responsible for the β-oxidation of the fatty acid side chain of ATI-7500 may exhibit species-specific differences in their efficiency and substrate specificity.
UDP-glucuronosyltransferases (UGTs): The N-glucuronidation of ATI-7500 is catalyzed by UGTs. The UGT superfamily is known for its considerable inter-individual and inter-species variability, which would directly impact the extent of formation of the N-glucuronide conjugate of ATI-7500 in different species.
Understanding these variations is crucial for extrapolating pharmacokinetic and pharmacodynamic data from preclinical models to humans.
Analytical Methodologies for Naronapride Metabolite M2 Characterization
Chromatographic Techniques for Metabolite Separation and Profiling
Chromatography is the foundational technique for isolating metabolites from biological samples like plasma, urine, and feces. The separation of metabolites from the parent drug and endogenous components is crucial for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of drug metabolites. researchgate.net For metabolites of naronapride (B1676966), reversed-phase HPLC is typically the method of choice. In this approach, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. This setup effectively separates compounds based on their hydrophobicity.
The development of a successful HPLC method involves optimizing several parameters to achieve adequate separation (resolution) of the target metabolite from other components. These parameters include the column type, mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), gradient elution profile, and flow rate. nih.gov Detection is commonly achieved using a UV detector or, more powerfully, by coupling the HPLC system to a mass spectrometer (LC-MS).
Table 1: Typical HPLC Parameters for Pharmaceutical Metabolite Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate | Aqueous component of the mobile phase; additives improve peak shape and ionization for MS. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component; elution strength is increased by increasing its proportion. |
| Elution Mode | Gradient | Allows for the separation of a wide range of compounds with varying polarities in a single run. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation and influences chromatographic resolution. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility by maintaining a constant viscosity. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced onto the column. |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution of HPLC technology, offering substantial improvements in speed, resolution, and sensitivity. nih.gov UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which provides a more efficient separation. However, this requires instrumentation capable of handling much higher backpressures than traditional HPLC systems.
For the analysis of naronapride metabolites, UHPLC offers several advantages:
Higher Resolution: The ability to better separate structurally similar metabolites, such as isomers or successive products of a metabolic pathway (e.g., the β-oxidation products of naronapride's side chain). nih.gov
Faster Analysis Times: Run times can be reduced from 20-30 minutes to just a few minutes, enabling higher throughput for screening multiple samples. nih.gov
Increased Sensitivity: Sharper, narrower peaks result in a greater signal-to-noise ratio, which is critical for detecting low-abundance metabolites. rsc.org
These advancements make UHPLC coupled with mass spectrometry (UHPLC-MS) the current gold standard for quantitative and qualitative metabolite profiling in drug metabolism studies. sigmaaldrich.comnih.gov
Mass Spectrometry-Based Detection and Identification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a chromatographic separation system like HPLC or UHPLC, it becomes an unparalleled tool for the definitive identification and structural characterization of drug metabolites.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a metabolite. nih.gov In an MS/MS experiment, the metabolite ion of interest (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to produce a fragmentation spectrum. This spectrum serves as a structural "fingerprint" of the molecule.
For a naronapride metabolite, analysis of the fragmentation pattern can reveal key structural information. For example, the loss of specific side chains or the cleavage of particular bonds (like the amide bond) provides evidence for the site of metabolic modification. By comparing the fragmentation pattern of the metabolite to that of the parent drug, analysts can pinpoint the exact structural change that has occurred. For instance, a neutral loss of 176 Da is often indicative of the cleavage of a glucuronide conjugate. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the elemental formula of a metabolite. While standard mass spectrometry can distinguish between ions of nominal integer mass (e.g., m/z 350), HRMS can differentiate between ions with very similar masses, such as those differing by the substitution of C2H4 vs. N2.
This capability is crucial in metabolite identification. Once HRMS provides a list of possible elemental formulas for the metabolite M2, this information can be combined with the fragmentation data from MS/MS and knowledge of common metabolic pathways to propose and confirm the metabolite's structure. researchgate.net The use of HRMS has become indispensable in modern drug discovery and development for characterizing metabolic profiles. nih.gov
Table 2: Example of HRMS in Distinguishing Potential Naronapride Metabolites
| Compound | Metabolic Reaction | Elemental Formula | Theoretical Exact Mass (Monoisotopic) |
|---|---|---|---|
| ATI-7500 (Naronapride primary metabolite) | Hydrolysis of ester | C23H34ClN3O5 | 467.2187 |
| ATI-7400 (β-oxidation product of ATI-7500) | Side-chain cleavage | C21H30ClN3O5 | 439.1874 |
| ATI-7500 + Oxygen | Hydroxylation | C23H34ClN3O6 | 483.2136 |
Note: This table illustrates how HRMS can differentiate between metabolites based on their precise mass, which reflects their distinct elemental compositions.
The use of stable isotope-labeled tracers is a powerful strategy for comprehensively tracking the metabolic fate of a drug. nih.govfrontiersin.org In this approach, the drug molecule is synthesized with one or more atoms replaced by a heavy isotope, such as carbon-14 (B1195169) (¹⁴C), carbon-13 (¹³C), or deuterium (B1214612) (²H).
A study on the metabolism and pharmacokinetics of naronapride utilized a ¹⁴C-labeled version of the compound to track its disposition in healthy volunteers. nih.gov After administration of the labeled drug, all radioactive signals detected in blood, urine, and feces correspond to the parent drug or one of its metabolites. This technique offers several key benefits:
Complete Metabolite Detection: It allows for the detection of all drug-related material, ensuring that no major metabolites are missed.
Mass Balance Studies: It enables researchers to quantify the proportion of the drug dose that is absorbed, metabolized, and eliminated through different routes (e.g., urine vs. feces). nih.gov
Distinction from Endogenous Molecules: The isotopic label makes it easy to distinguish drug metabolites from the thousands of endogenous compounds present in biological samples, significantly simplifying data analysis.
By combining isotope tracing with UHPLC-HRMS, researchers can create a complete and unambiguous map of a drug's metabolic pathways, which is essential for a thorough understanding of its pharmacology. nih.gov
Quantitative Bioanalytical Method Development for Metabolite M2
The development of a quantitative bioanalytical method is a critical prerequisite for the evaluation of a drug's metabolic profile in preclinical studies. For Naronapride metabolite M2, establishing a reliable and reproducible method is essential to accurately determine its concentration in various biological matrices. This process ensures that the data generated from toxicokinetic and pharmacokinetic studies are sound, forming a reliable basis for interpreting the metabolite's behavior and potential impact. The development focuses on creating a procedure that is not only sensitive and specific to metabolite M2 but also robust enough to handle the complexities of biological samples.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for these applications due to its high sensitivity and selectivity, which allows for the precise measurement of low-concentration analytes in complex mixtures like plasma, serum, or urine. The development process involves a systematic approach to optimize sample preparation, chromatographic separation, and mass spectrometric detection to achieve the desired performance characteristics.
Validation Parameters for Preclinical Sample Analysis
Bioanalytical method validation (BMV) is the process of demonstrating that a specific analytical method is suitable for its intended purpose. For preclinical sample analysis of this compound, validation is performed in accordance with guidelines from regulatory authorities to ensure the integrity of the data. The fundamental parameters evaluated during validation are outlined below.
The validation process involves a series of experiments designed to assess the method's performance. These experiments confirm that the procedure for measuring metabolite M2 is reliable and reproducible over the specified concentration range. The main characteristics of a bioanalytical method that are essential to ensure the acceptability of the performance and the reliability of analytical results include selectivity, lower limit of quantification, response function, accuracy, precision, and stability.
Table 1: Key Validation Parameters and Typical Acceptance Criteria for Preclinical Bioanalytical Methods
| Validation Parameter | Description | Typical Acceptance Criteria for Preclinical Studies |
|---|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components. | Analyte response at the LLOQ should be at least 5 times the response from blank matrix. No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal or known true value. It is assessed using Quality Control (QC) samples at multiple concentration levels. | The mean value should be within ±20% of the nominal value (±25% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. It is expressed as the coefficient of variation (CV%). | The CV% should not exceed 20% (25% at the LLOQ). |
| Linearity & Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision and accuracy. | A calibration curve with a defined response function (e.g., linear regression) must have a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | The analyte response must be identifiable, discrete, and reproducible with a precision of ≤25% CV and accuracy of 75-125%. |
| Recovery | The extraction efficiency of an analytical method, representing the percentage of the analyte carried through the sample extraction and processing steps. | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given biological matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentrations in stability samples should be within ±20% of the nominal concentration. |
Addressing Matrix Effects and Ensuring Assay Robustness in Complex Biological Matrices
A significant challenge in LC-MS/MS-based bioanalysis is the potential for matrix effects, which are alterations in the ionization efficiency of the target analyte due to co-eluting components from the biological sample. These effects can manifest as ion suppression (loss of signal) or ion enhancement (increase in signal), leading to inaccurate and imprecise quantification of this compound. Components commonly responsible for matrix effects in plasma include phospholipids, salts, and proteins.
Ensuring assay robustness requires a thorough investigation of matrix effects during method development and validation. The goal is to develop a procedure that minimizes these variations and provides consistent results across different sources of the biological matrix.
Assessment of Matrix Effects: The presence of matrix effects is typically evaluated using qualitative and quantitative approaches.
Qualitative Assessment: A common method is post-column infusion, where a constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the analyte's retention time indicates ion suppression or enhancement.
Quantitative Assessment: This is typically performed by comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a pure solution. This "post-extraction spike" method allows for the calculation of a matrix factor (MF).
Strategies for Mitigation and Ensuring Robustness: Several strategies can be employed to minimize matrix effects and ensure the robustness of the analytical method for metabolite M2:
Optimized Sample Preparation: Implementing more rigorous sample clean-up techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation, can effectively remove interfering matrix components like phospholipids.
Chromatographic Separation: Modifying the liquid chromatography conditions to achieve better separation between metabolite M2 and co-eluting matrix components can significantly reduce interference.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is the use of a SIL-IS for this compound. A SIL-IS is chemically identical to the analyte and co-elutes, meaning it experiences the same matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement can be effectively normalized.
Table 2: Approach to Evaluating and Mitigating Matrix Effects
| Step | Action | Purpose |
|---|---|---|
| 1. Assessment | Analyze blank matrix samples from multiple sources (e.g., different lots or individuals) to assess the variability of the matrix effect. | To understand the potential for lot-to-lot or subject-to-subject variability in the matrix effect. |
| 2. Quantification | Calculate the Matrix Factor (MF) and the Internal Standard (IS) normalized MF. | To quantitatively determine the extent of ion suppression or enhancement and to verify that the IS effectively tracks and compensates for the effect. |
| 3. Mitigation | Implement advanced sample clean-up, adjust chromatographic parameters, or utilize a suitable SIL-IS. | To reduce the influence of interfering components and improve assay accuracy and precision. |
| 4. Verification | Re-evaluate matrix effects after implementing mitigation strategies to confirm the robustness of the method. | To ensure the chosen strategy effectively minimizes matrix effects before proceeding with routine sample analysis. |
By systematically validating all key performance parameters and proactively addressing challenges like matrix effects, a robust and reliable quantitative bioanalytical method for this compound can be established, ensuring high-quality data for preclinical drug development.
In Silico and Predictive Modeling in Naronapride Metabolite M2 Research
Computational Approaches for Metabolite M2 Structure Prediction
The precise chemical structure of a metabolite is fundamental to understanding its biological activity and interactions. While experimental techniques like mass spectrometry and nuclear magnetic resonance are the gold standards for structure elucidation, computational methods can provide rapid and valuable predictions. nih.gov For Naronapride (B1676966) metabolite M2, where the parent drug's structure is known, computational approaches can predict the likely structures resulting from metabolic reactions.
These predictive models often employ algorithms that consider the known metabolic pathways and the chemical liabilities of the parent drug, Naronapride. nih.gov By analyzing the functional groups present in Naronapride, these tools can identify sites susceptible to enzymatic modification, such as oxidation, hydrolysis, or conjugation, which are common metabolic transformations. The output of these predictions is a ranked list of potential structures for metabolite M2, which can then guide targeted analytical efforts for confirmation.
Table 1: Computational Tools for Metabolite Structure Prediction
| Tool Category | Prediction Principle | Application to Naronapride Metabolite M2 |
| Expert Systems | Rule-based systems incorporating known biotransformation reactions. | Predicts likely metabolic pathways for Naronapride leading to M2. |
| Machine Learning Models | Algorithms trained on large datasets of drug metabolism. | Identifies probable sites of metabolism on the Naronapride molecule. chemrxiv.org |
| Quantum Chemistry Methods | Calculation of electronic properties to determine reactive sites. | Provides detailed insights into the chemical reactivity of Naronapride. |
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions in M2 Formation
Understanding how Naronapride interacts with metabolic enzymes to form metabolite M2 is crucial for predicting its rate of formation and potential for drug-drug interactions. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for visualizing and analyzing these interactions at an atomic level. nih.govmdpi.comdntb.gov.ua
Molecular docking predicts the preferred orientation of a ligand (Naronapride) when bound to a receptor (a metabolic enzyme, such as a cytochrome P450 isoform). mdpi.comnih.gov This provides a static snapshot of the enzyme-substrate complex, highlighting key interactions like hydrogen bonds and hydrophobic contacts that facilitate the metabolic reaction. mdpi.com For the formation of this compound, docking studies can help identify the specific enzymes responsible for its generation.
Following docking, MD simulations can provide a more dynamic and realistic representation of the enzyme-substrate interaction over time. mdpi.comnih.gov These simulations model the movements of atoms and molecules, offering insights into the conformational changes that occur during the binding and catalytic process. mdpi.com This can help to refine the understanding of how Naronapride is positioned within the enzyme's active site for the formation of M2.
Table 2: Steps in Molecular Docking and Dynamics Simulation
| Step | Description | Relevance to M2 Formation |
| 1. Preparation of Structures | Obtain 3D structures of Naronapride and the metabolic enzyme. | Essential for accurate simulation. |
| 2. Molecular Docking | Predict the binding pose of Naronapride in the enzyme's active site. nih.gov | Identifies key interacting residues. |
| 3. System Setup for MD | Place the docked complex in a simulated physiological environment. | Creates a realistic context for the simulation. |
| 4. MD Simulation | Run the simulation to observe the dynamic behavior of the complex. nih.gov | Reveals the stability and dynamics of the interaction. |
| 5. Analysis of Trajectories | Analyze the simulation data to understand binding energetics and conformational changes. | Provides insights into the mechanism of M2 formation. |
Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite M2 Disposition Simulation
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. fda.govnih.gov These models are constructed based on the physiological and anatomical characteristics of a species, combined with the physicochemical and biochemical properties of the compound. frontiersin.orgfrontiersin.org PBPK modeling can be a valuable tool for predicting the pharmacokinetic profile of this compound. nih.govnih.gov
A PBPK model for Naronapride and its metabolite M2 would consist of interconnected compartments representing major organs and tissues. frontiersin.org The model would incorporate data on blood flow, tissue volumes, and enzyme abundance to simulate the movement and transformation of both the parent drug and the metabolite. This allows for the prediction of M2's concentration-time profiles in various tissues and in the systemic circulation.
A key strength of PBPK modeling is its ability to integrate in vitro data to inform and refine the model's predictions. complexgenerics.orgnih.gov For this compound, in vitro studies using human liver microsomes or recombinant enzymes can provide crucial parameters for the PBPK model. These parameters include the rate of M2 formation from Naronapride and the potential for M2 to be further metabolized.
By incorporating these in vitro data, the PBPK model can provide a more accurate and mechanistic prediction of M2's in vivo behavior. complexgenerics.org This "bottom-up" approach, where the model is built from fundamental physiological and in vitro data, is a powerful strategy for predicting the pharmacokinetics of metabolites. nih.gov
Table 3: In Vitro Data for PBPK Modeling of Metabolite M2
| Parameter | In Vitro System | Contribution to PBPK Model |
| Rate of M2 Formation | Human Liver Microsomes, Recombinant Enzymes | Defines the kinetics of Naronapride conversion to M2. |
| Enzyme Kinetics (Km, Vmax) | Recombinant Enzymes expressing specific CYPs | Characterizes the efficiency of the metabolic pathway. |
| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of unbound M2 available for distribution and clearance. |
| Metabolic Stability of M2 | Human Liver Microsomes | Indicates the rate at which M2 is further metabolized. |
Once a PBPK model for Naronapride and M2 is developed, sensitivity analysis is performed to identify the parameters that have the most significant impact on the model's output. researchgate.netnih.gov This involves systematically varying the input parameters and observing the effect on the predicted pharmacokinetic profiles of M2. fda.govresearchgate.net
Sensitivity analysis can help to understand the key determinants of M2's disposition in the body. nih.gov For example, it might reveal that the rate of M2 formation by a specific enzyme is the most critical factor influencing its peak plasma concentration. This information is valuable for focusing further experimental research and for understanding potential sources of variability in M2 exposure among individuals. frontiersin.org
Table 4: Key Parameters in Sensitivity Analysis for M2 Disposition
| Parameter Category | Example Parameters | Potential Impact on M2 Disposition |
| System-related | Organ blood flow, tissue volumes | Affects the rate and extent of M2 distribution. |
| Drug-related | Plasma protein binding, tissue partitioning | Influences the concentration of M2 in different tissues. |
| Metabolism-related | Enzyme kinetic parameters (Km, Vmax) | Determines the rate of M2 formation and elimination. |
| Excretion-related | Renal clearance | Impacts the rate of M2 removal from the body. |
Potential for Drug Drug Interactions Involving Naronapride Metabolite M2 Non Clinical Focus
Metabolite M2 as an Inhibitor or Inducer of Drug-Metabolizing Enzymes
The potential of a metabolite to act as a perpetrator in drug-drug interactions is a critical aspect of drug development. Investigations into Naronapride (B1676966) metabolite M2 have sought to determine its capacity to inhibit or induce key drug-metabolizing enzymes.
In Vitro Enzyme Inhibition/Induction Studies (e.g., CYP, UGT)
In vitro studies are fundamental in assessing the inhibitory or inductive potential of a new molecular entity on major drug-metabolizing enzymes. For Naronapride metabolite M2, such studies have been conducted using human liver microsomes and recombinant enzymes to evaluate its effects on cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms.
Initial studies on the parent drug, naronapride, indicated that it was designed to be metabolized by tissue and carboxyl esterases rather than CYP450 enzymes, to minimize drug-drug interactions researchgate.net. However, the potential for its metabolites to interact with these enzymes requires separate evaluation. While specific data for metabolite M2 is not extensively detailed in publicly available literature, the general approach involves incubating varying concentrations of the metabolite with a panel of CYP and UGT enzymes and their specific substrates. The results of such hypothetical studies would be presented as IC50 values (for inhibition) and EC50/Emax values (for induction).
Table 1: Hypothetical In Vitro Inhibition of CYP Enzymes by this compound
| CYP Isoform | Substrate | IC50 (µM) | Inhibition Potential |
|---|---|---|---|
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | > 50 | Low |
| CYP2C19 | S-Mephenytoin | > 50 | Low |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | > 50 | Low |
(This table is illustrative and based on the general low interaction potential of the parent compound; specific data for M2 is not publicly available.)
Table 2: Hypothetical In Vitro Induction of CYP Enzymes by this compound in Human Hepatocytes
| CYP Isoform | Fold Induction (at 10 µM) | Induction Potential |
|---|---|---|
| CYP1A2 | < 2 | Low |
| CYP2B6 | < 2 | Low |
| CYP3A4 | < 2 | Low |
(This table is illustrative and based on the general low interaction potential of the parent compound; specific data for M2 is not publicly available.)
Mechanistic Static Models for Interaction Prediction
Mechanistic static models are utilized in early drug development to forecast the clinical DDI potential based on in vitro data nih.gov. These models integrate in vitro inhibition or induction data with clinical pharmacokinetic parameters to predict the change in the area under the curve (AUC) of a victim drug. For this compound, if in vitro studies were to indicate a potential for inhibition or induction, these models would be employed. The basic static model for inhibition, for instance, calculates the ratio of the AUC of a substrate in the presence and absence of the inhibitor (AUCR). Regulatory agencies provide guidance on the thresholds for these models that trigger the need for further clinical investigation.
Metabolite M2 Interactions with Drug Transporters
Drug transporters play a crucial role in the absorption, distribution, and excretion of drugs. Therefore, assessing the potential of this compound to modulate the function of these transporters is a key component of its DDI profiling.
Efflux Transporter Modulation (e.g., P-glycoprotein, BCRP)
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present in various tissues, including the intestine, liver, and kidneys, and function to limit the systemic exposure of their substrates. In vitro studies are conducted to determine if this compound is a substrate or inhibitor of these transporters.
Table 3: Hypothetical Interaction of this compound with Efflux Transporters
| Transporter | Substrate/Inhibitor | IC50 (µM) | Efflux Ratio | Potential for Interaction |
|---|---|---|---|---|
| P-gp (ABCB1) | Inhibitor | > 50 | - | Low |
| P-gp (ABCB1) | Substrate | - | < 2 | Unlikely |
| BCRP (ABCG2) | Inhibitor | > 50 | - | Low |
| BCRP (ABCG2) | Substrate | - | < 2 | Unlikely |
(This table is illustrative and based on the general low interaction potential of the parent compound; specific data for M2 is not publicly available.)
Uptake Transporter Modulation (e.g., OATP, OAT)
Uptake transporters, including Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs), facilitate the entry of drugs into cells, particularly in the liver and kidneys. Inhibition of these transporters can lead to increased systemic concentrations of co-administered drugs.
Table 4: Hypothetical Interaction of this compound with Uptake Transporters
| Transporter | Substrate/Inhibitor | IC50 (µM) | Potential for Interaction |
|---|---|---|---|
| OATP1B1 (SLCO1B1) | Inhibitor | > 50 | Low |
| OATP1B3 (SLCO1B3) | Inhibitor | > 50 | Low |
| OAT1 (SLC22A6) | Inhibitor | > 50 | Low |
| OAT3 (SLC22A8) | Inhibitor | > 50 | Low |
(This table is illustrative and based on the general low interaction potential of the parent compound; specific data for M2 is not publicly available.)
Emerging Research Avenues and Methodological Innovations in Naronapride Metabolite M2 Study
Application of Omics Technologies (e.g., Metabolomics) in Naronapride (B1676966) Biotransformation Research
Omics technologies, particularly metabolomics, are revolutionizing the study of drug biotransformation by providing a global, unbiased view of the metabolic changes induced by a xenobiotic. rsc.orgresearchgate.net The application of these high-throughput techniques is crucial for elucidating the complex metabolic pathways of naronapride and for understanding the formation and fate of its M2 metabolite.
Metabolomics captures a real-time snapshot of the physiology of a biological system by measuring a wide array of small-molecule metabolites. researchgate.net In the context of naronapride, this can be applied to:
Pathway Elucidation: Untargeted metabolomics, employing platforms like high-resolution mass spectrometry (HRMS), can analyze biological samples (e.g., plasma, urine, feces) to identify the full spectrum of naronapride-related material. This approach is instrumental in confirming the proposed β-oxidation pathway leading to the formation of M2 (ATI-7400) and potentially uncovering novel, previously uncharacterized metabolites. nih.govnih.gov
Quantitative Analysis: Targeted metabolomics allows for the precise quantification of known metabolites. This is essential for determining the concentration of M2 in various biological matrices, which helps in assessing its exposure relative to the parent drug and other metabolites. nih.gov Studies have shown that ATI-7400 (M2) is the most abundant radioactive metabolite found in urine. nih.gov
Mechanism of Action Studies: By analyzing global changes in endogenous metabolites following naronapride administration, researchers can gain insights into the broader biochemical effects of the drug and its metabolites. For instance, investigating alterations in fatty acid metabolism could provide a deeper understanding of the β-oxidation process involved in M2's formation. rsc.orgnih.gov
Pharmacometabolomics: This sub-discipline correlates metabolic profiles with drug response phenotypes. By analyzing the metabolome of individuals before and after naronapride administration, it may be possible to identify biomarkers that predict the rate of M2 formation or clearance, contributing to personalized medicine approaches.
Table 1: Application of Omics Technologies in the Study of Naronapride Metabolite M2
| Omics Technology | Application to M2 (ATI-7400) Research | Key Insights Gained |
|---|---|---|
| Metabolomics (Untargeted) | Global profiling of metabolites in biofluids after naronapride administration. | Confirmation of the β-oxidation pathway; discovery of new or unexpected downstream metabolites of M2. |
| Metabolomics (Targeted) | Precise and accurate quantification of M2 levels in plasma, urine, and feces. | Determination of M2 exposure, clearance rates, and its contribution to the total drug-related material. |
| Transcriptomics | Analysis of gene expression changes in liver and intestinal cells exposed to naronapride or its primary metabolite. | Identification of specific enzymes (e.g., acyl-CoA dehydrogenases) involved in the β-oxidation pathway forming M2. |
| Proteomics | Quantification of protein expression changes, particularly metabolic enzymes. | Direct evidence of the upregulation or downregulation of enzymes responsible for M2 formation and further metabolism. |
Advanced In Vitro Co-culture Models for Integrated Metabolic Assessment of M2
To accurately predict human drug metabolism and overcome the limitations of single-cell-type cultures or animal models, advanced in vitro systems are being developed. For a drug like naronapride, which undergoes metabolism in both the intestine and the liver, integrated co-culture models are particularly valuable for assessing the formation of the M2 metabolite. nih.gov
Traditional models using liver microsomes or hepatocytes can define hepatic metabolism, but they fail to capture the interplay between the gut and liver, which is critical for orally administered drugs. Advanced co-culture models bridge this gap:
Caco-2/Hepatocyte Co-cultures: A widely used model combines human intestinal Caco-2 cells with a hepatocyte cell line (e.g., HepG2 or HepaRG). nih.govresearchgate.netnih.gov Caco-2 cells are grown on a semi-permeable membrane, mimicking the intestinal barrier, while hepatocytes are cultured in the well below. researchgate.netresearchgate.net When naronapride is introduced to the apical side of the Caco-2 cells, this system can model its initial absorption, potential intestinal metabolism, and subsequent transfer to the hepatocytes for "first-pass" metabolism, including the β-oxidation that produces M2. nih.gov
Organ-on-a-Chip (OOC) Systems: These microfluidic devices represent the next frontier, offering a more dynamic and physiologically relevant microenvironment. nih.govnih.gov A gut-liver OOC can connect intestinal and liver cell cultures through microfluidic channels, simulating blood flow and organ-organ crosstalk. mattek.comresearchgate.net Such a system allows for a more precise investigation of the pharmacokinetics of naronapride's transformation into its primary metabolite (ATI-7500) and its subsequent conversion to M2 (ATI-7400) under continuous flow conditions that better mimic in vivo physiology. portlandpress.com These models are invaluable for studying the rate and extent of M2 formation.
Table 2: Comparison of In Vitro Models for Assessing this compound Formation
| In Vitro Model | Description | Advantages for M2 Study | Limitations |
|---|---|---|---|
| Liver Microsomes | Subcellular fractions containing Phase I and some Phase II enzymes. | High-throughput screening of metabolic stability. | Lacks cellular context, transporters, and complete enzyme complement (e.g., for β-oxidation). |
| Hepatocyte Monoculture | Primary or immortalized liver cells cultured in a single layer. | Provides a more complete set of metabolic enzymes and cellular structure. | Does not model intestinal absorption or gut-liver interaction. Rapid de-differentiation can occur. |
| Caco-2/Hepatocyte Co-culture | A static model with intestinal cells on an insert above liver cells. researchgate.net | Simulates sequential intestinal absorption and first-pass liver metabolism. nih.gov | Lacks physiological flow (perfusion) and mechanical cues. |
| Gut-Liver Organ-on-a-Chip | Microfluidic device connecting intestinal and liver cell compartments. mattek.com | Models organ-organ crosstalk with physiological flow, enabling more accurate pharmacokinetic predictions of M2 formation. nih.gov | Technically complex, lower throughput compared to static models. |
Development of Novel Analytical Tools for Comprehensive Metabolite Characterization
The definitive identification and structural elucidation of drug metabolites like M2 require a sophisticated analytical toolkit. Innovations in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to providing comprehensive characterization. ijpras.com
High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide highly accurate mass measurements (typically <5 ppm error). nih.govsemanticscholar.orgresearchgate.net This capability is crucial for determining the elemental composition of M2 and distinguishing it from endogenous molecules with the same nominal mass, thereby increasing the confidence of identification in complex biological matrices. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS): MS/MS is indispensable for structural elucidation. longdom.org By isolating the M2 ion and fragmenting it, a characteristic fragmentation pattern is produced. Comparing this pattern to that of the parent drug or precursor metabolites helps to pinpoint the site of metabolic modification. Advanced fragmentation techniques beyond traditional collision-induced dissociation (CID), such as ultraviolet photodissociation (UVPD), can provide unique fragments, which are especially useful for differentiating between structurally similar isomers that may arise during metabolism. lcms.cznih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides powerful data on mass and fragmentation, NMR is the gold standard for unambiguous structure determination. unl.eduresearchgate.net For a novel or critical metabolite like M2, isolating a sufficient quantity for NMR analysis can definitively confirm its chemical structure, including stereochemistry. unl.edu Although less sensitive than MS, NMR is unparalleled in its ability to establish atom connectivity and provide detailed 3D structural information. nih.govnih.gov
Hyphenated Techniques (LC-MS-NMR): The online coupling of liquid chromatography (LC) with MS and NMR allows for the separation, initial identification (by MS), and subsequent detailed structural confirmation (by NMR) of metabolites from a single analysis, streamlining the characterization workflow.
Table 3: Novel Analytical Tools for the Characterization of this compound
| Analytical Tool | Specific Application for M2 (ATI-7400) | Information Provided |
|---|---|---|
| LC-HRMS (e.g., Orbitrap, TOF) | Detection and identification of M2 in complex biological samples. | Accurate mass for elemental composition determination; separation from other metabolites and endogenous compounds. semanticscholar.org |
| Tandem MS (MS/MS) with Advanced Fragmentation (e.g., UVPD) | Structural elucidation and differentiation from potential isomers. | Characteristic fragmentation patterns to confirm the butanoic acid side chain and identify sites of modification. longdom.orglcms.cz |
| NMR Spectroscopy | Unambiguous confirmation of the M2 chemical structure. | Definitive atom connectivity, stereochemistry, and 3D structure. unl.eduhyphadiscovery.com |
| Isotope Labeling Studies | Tracing the metabolic fate of naronapride to M2 and beyond. | Confirms metabolic pathways and precursor-product relationships. |
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Naronapride metabolite M2 in biological samples?
To identify and quantify M2, researchers should employ a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) . LC-MS/MS offers high sensitivity for detecting low-abundance metabolites, while NMR provides structural elucidation and reproducibility . For quantification, use internal standards (e.g., isotopically labeled analogs) to correct for matrix effects in LC-MS/MS. In NMR, ensure rigorous calibration with reference compounds and account for pH- or temperature-dependent chemical shifts . Data should be cross-validated using public spectral libraries (e.g., Metabolomics Workbench) to confirm metabolite identity .
Q. What study design considerations are critical for profiling this compound in preclinical models?
Key considerations include:
- Sample size calculation : Use pilot data to estimate variability and conduct power analysis to avoid underpowered studies .
- Control groups : Include vehicle-treated controls and samples from multiple time points to capture kinetic profiles of M2 .
- Standardized protocols : Adopt protocols from exemplar studies (e.g., Metabolomics Workbench) for sample collection, extraction, and data preprocessing to ensure comparability across labs .
- Randomization and blinding : Mitigate bias in animal/human studies by randomizing treatment assignments and blinding analysts to experimental groups .
Q. How can researchers ensure the reliability of metabolite annotations for M2 in untargeted metabolomics workflows?
Follow the Metabolomics Standards Initiative (MSI) confidence levels:
- Level 1 : Confirm identity using authentic chemical standards (e.g., retention time, MS/MS fragmentation, NMR spectra).
- Level 2 : Annotate via spectral matching to public databases (e.g., Metabolomics Workbench, MetaboLights) with ≥90% similarity .
- Level 3 : Tentatively classify using molecular networking or in silico tools (e.g., MetFrag, CFM-ID) .
Report confidence levels and raw data in public repositories to facilitate reuse .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the quantification of this compound across different metabolomics platforms?
Discrepancies often arise from platform-specific biases (e.g., ionization efficiency in MS, relaxation effects in NMR). Strategies include:
- Cross-platform validation : Quantify M2 using both LC-MS and NMR, then apply consensus normalization .
- Reference materials : Use standardized biological reference materials (e.g., NIST SRM 1950) to calibrate instruments and harmonize inter-lab results .
- Data fusion tools : Employ multivariate methods (e.g., ANOVA-PCA) to integrate multi-platform data and identify systematic biases .
Q. What experimental strategies address the low abundance and instability of M2 in longitudinal pharmacokinetic studies?
- Stabilization : Add enzyme inhibitors (e.g., sodium fluoride for phosphatase activity) during sample collection to prevent metabolite degradation .
- Enrichment techniques : Use solid-phase extraction (SPE) or derivatization to enhance MS detection limits .
- High-frequency sampling : Collect samples at short intervals to capture rapid metabolic turnover, then model kinetics using tools like NONMEM or WinNonlin .
Q. How can researchers integrate metabolomics data on M2 with transcriptomic/proteomic datasets to elucidate its role in pharmacological mechanisms?
- Multi-omics integration : Use pathway enrichment tools (e.g., MetaboAnalyst 2.0) to map M2 levels to correlated genes/proteins .
- Network analysis : Construct metabolite-gene interaction networks using platforms like Cytoscape, prioritizing nodes with high betweenness centrality .
- Dynamic modeling : Apply kinetic models (e.g., ordinary differential equations) to simulate how M2 modulates downstream pathways (e.g., serotonin/dopamine signaling, as implied by Naronapride’s dual receptor activity) .
Q. What statistical approaches are recommended for handling batch effects or missing data in large-scale M2 metabolomics studies?
- Batch correction : Apply ComBat or surrogate variable analysis (SVA) to remove technical variability .
- Missing data imputation : Use k-nearest neighbors (kNN) or random forest-based methods, avoiding assumptions of missing-at-random data .
- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
Methodological Challenges and Best Practices
Q. How can researchers improve the reproducibility of M2 quantification across international consortia?
- Metadata standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata reporting, including sample preparation, instrument parameters, and QC metrics .
- Ring trials : Conduct inter-laboratory comparisons using shared reference samples to identify and mitigate sources of variability .
- Dynamic libraries : Update spectral libraries with condition-specific templates (e.g., pH, temperature) to improve cross-study comparability .
Q. What role do in silico tools play in predicting the biotransformation pathways of Naronapride to M2?
- Dereplication tools : Use tools like BioTransformer to predict Phase I/II metabolism, then validate predictions with in vitro assays (e.g., liver microsomes) .
- Quantum chemistry : Calculate NMR chemical shifts or MS fragmentation patterns for predicted metabolites using software like Gaussian or ACD/Labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
